1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide is a quaternary ammonium compound with a unique bicyclic structure. It is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the synthesis of ionic liquids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide typically involves the alkylation of 1-azabicyclo[2.2.2]octane (DABCO) with dodecyl bromide. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures. The product is then isolated by precipitation or extraction methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride, nitrate, or sulfate.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Complexation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in these reactions include silver nitrate for anion exchange, hydrogen peroxide for oxidation, and various metal salts for complexation. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with silver nitrate yields the nitrate salt of the compound, while complexation with metal ions can produce various metal-ligand complexes.
Scientific Research Applications
1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst and in the synthesis of ionic liquids.
Biology: The compound exhibits antimicrobial properties and is used in the formulation of disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of 1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are related to membrane integrity and permeability .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1-azabicyclo[2.2.2]octan-1-ium bromide: Similar structure but with a benzyl group instead of a dodecyl group.
1-Octyl-1-azabicyclo[2.2.2]octan-1-ium bromide: Similar structure but with an octyl group instead of a dodecyl group.
1-Hexadecyl-1-azabicyclo[2.2.2]octan-1-ium bromide: Similar structure but with a hexadecyl group instead of a dodecyl group.
Uniqueness
1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in disrupting cell membranes compared to its shorter-chain analogs. This makes it particularly useful in applications requiring strong antimicrobial activity and efficient phase transfer catalysis .
Properties
CAS No. |
25527-69-9 |
---|---|
Molecular Formula |
C19H38BrN |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-dodecyl-1-azoniabicyclo[2.2.2]octane;bromide |
InChI |
InChI=1S/C19H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-12-19(13-17-20)14-18-20;/h19H,2-18H2,1H3;1H/q+1;/p-1 |
InChI Key |
PIJOJDKJFWSEPQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]12CCC(CC1)CC2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.